9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique fusion of benzothiophene, triazole, and pyrimidine rings, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Common reagents used in these reactions include hydrazine, formamide, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure makes it a candidate for enzyme inhibition studies and drug design.
Medicine
In medicine, the compound is explored for its pharmacological properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a subject of interest for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and exhibit similar electronic properties.
Triazole derivatives: Compounds containing the triazole ring are known for their bioactivity and are used in various pharmaceutical applications.
Pyrimidine derivatives: These compounds are widely studied for their roles in nucleic acid chemistry and drug design.
Uniqueness
What sets 9-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one apart is its unique fusion of three different heterocyclic rings. This fusion imparts distinct electronic and structural properties, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
13-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C12H12N4OS/c1-6-2-3-7-8(4-6)18-11-9(7)10-13-5-14-16(10)12(17)15-11/h5-6H,2-4H2,1H3,(H,15,17) |
InChI Key |
POXAIDLQWDDPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NC=NN4C(=O)N3 |
Origin of Product |
United States |
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